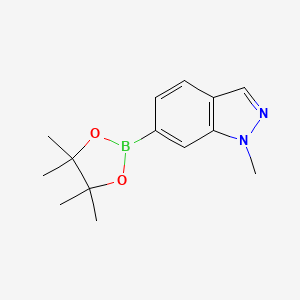

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Descripción general

Descripción

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Starting Material: The synthesis begins with 1-methylindazole as the starting material.

Borylation Reaction: The key step involves the borylation of the indazole ring. This is achieved by reacting 1-methylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient purification methods.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4, PdCl2(dppf), and Pd(OAc)2.

Bases: Typical bases used are potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major products are biaryl or styrene derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a tool for the study of biological processes, including enzyme inhibition and protein-protein interactions.

Catalysis: The compound is used in the development of new catalytic systems for organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:

Suzuki-Miyaura Cross-Coupling: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Biological Activity: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or proteins, binding to the active site and preventing substrate binding or catalysis.

Comparación Con Compuestos Similares

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be compared with other boronic ester derivatives:

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole: Similar in structure but with a benzotriazole ring instead of an indazole ring. It may have different reactivity and applications.

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole: Another similar compound with a benzimidazole ring. It may be used in different contexts depending on its chemical properties.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organic synthesis and medicinal chemistry.

Actividad Biológica

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C₁₄H₁₉BN₂O₂

- Molecular Weight: 258.12 g/mol

- CAS Number: 53216819

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include its effects on kinase inhibition and cytotoxicity against different cell lines.

Kinase Inhibition

Recent studies have identified this compound as a potent inhibitor of several kinases:

- GSK-3β Inhibition: The compound exhibits competitive inhibition of glycogen synthase kinase 3 beta (GSK-3β), with an IC₅₀ value in the low nanomolar range. This suggests its potential role in treating conditions like Alzheimer's disease and bipolar disorder where GSK-3β is implicated .

Cytotoxicity Studies

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, the compound demonstrated varying degrees of cytotoxic effects:

- Cell Viability: At concentrations up to 10 µM, certain derivatives did not significantly reduce cell viability. However, others showed cytotoxic effects at higher concentrations.

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | >80 |

| Compound B | BV-2 | 50 | <50 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity: By binding to the ATP-binding site of kinases like GSK-3β and ROCK-1.

- Modulation of Signaling Pathways: It may influence pathways involved in cell survival and apoptosis.

- Anti-inflammatory Effects: Preliminary data suggest that this compound can reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells .

Case Studies

Case Study 1: GSK-3β Inhibition

A study evaluated the inhibitory effects of various compounds on GSK-3β activity. The results indicated that compounds structurally similar to this compound exhibited significant inhibition compared to control compounds like staurosporine.

Case Study 2: Cytotoxicity Assessment

In a comparative study assessing the cytotoxicity of multiple indazole derivatives on neuronal cells:

- The tested compound showed lower cytotoxicity than traditional chemotherapeutics at equivalent doses.

Propiedades

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10-9-16-17(5)12(10)8-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPRKJZVUGXCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681954 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-09-7 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.